molecular formula C16H13F3N2O3 B2980146 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide CAS No. 2034359-05-0

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide

Cat. No.: B2980146
CAS No.: 2034359-05-0
M. Wt: 338.286
InChI Key: BEPXDNILZOWABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tetrahydrofuran ring, a trifluorophenyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuran-3-yl intermediate: This step involves the protection of the hydroxyl group in tetrahydrofuran, followed by functionalization at the 3-position.

    Coupling with nicotinic acid: The tetrahydrofuran-3-yl intermediate is then coupled with nicotinic acid or its derivatives under suitable conditions to form the nicotinamide core.

    Introduction of the trifluorophenyl group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluorophenyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the tetrahydrofuran and trifluorophenyl groups.

    6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the trifluorophenyl group.

    N-(2,3,4-trifluorophenyl)nicotinamide: Lacks the tetrahydrofuran group.

Uniqueness

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide is unique due to the combination of the tetrahydrofuran ring and the trifluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c17-11-2-3-12(15(19)14(11)18)21-16(22)9-1-4-13(20-7-9)24-10-5-6-23-8-10/h1-4,7,10H,5-6,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPXDNILZOWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.